![molecular formula C40H34N6O8 B13738864 Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- CAS No. 17741-63-8](/img/structure/B13738864.png)
Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- is a complex organic compound with the molecular formula C40H38N6O8 and a molecular weight of 730.77 g/mol . This compound is characterized by its intricate structure, which includes multiple acetylamino and diethoxy groups attached to a triphenodioxazine core. It is a member of the benzamide family, known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Triphenodioxazine Core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions to form the triphenodioxazine core.
Introduction of Diethoxy Groups: The diethoxy groups are introduced through etherification reactions using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Acetylation of Amino Groups: The final step involves the acetylation of amino groups using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N’-Diacetylbenzamide: A derivative with acetyl groups attached to the nitrogen atoms.
Diethoxybenzamide: A derivative with diethoxy groups attached to the aromatic ring.
Uniqueness
Benzamide, N,N’-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
17741-63-8 |
|---|---|
Formule moléculaire |
C40H34N6O8 |
Poids moléculaire |
726.7 g/mol |
Nom IUPAC |
N-(6,13-diacetamido-3-benzamido-2,9-diethoxy-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl)benzamide |
InChI |
InChI=1S/C40H34N6O8/c1-5-51-29-17-27-31(19-25(29)45-39(49)23-13-9-7-10-14-23)53-37-34(42-22(4)48)36-38(33(35(37)43-27)41-21(3)47)54-32-20-26(30(52-6-2)18-28(32)44-36)46-40(50)24-15-11-8-12-16-24/h7-20H,5-6H2,1-4H3,(H,41,47)(H,42,48)(H,45,49)(H,46,50) |
Clé InChI |
RVIBUAHWQKVQEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=C3C(=C4C(=NC5=CC(=C(C=C5O4)NC(=O)C6=CC=CC=C6)OCC)C(=C3O2)NC(=O)C)NC(=O)C)NC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


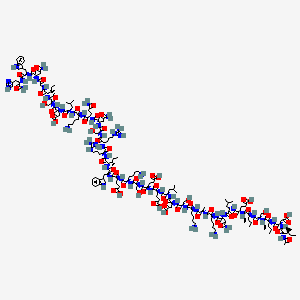
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)


![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

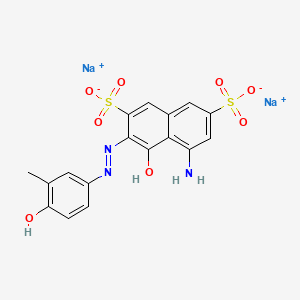
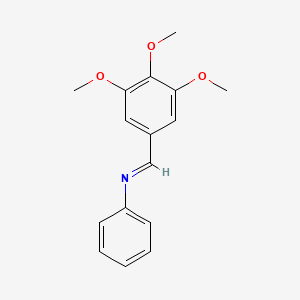
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
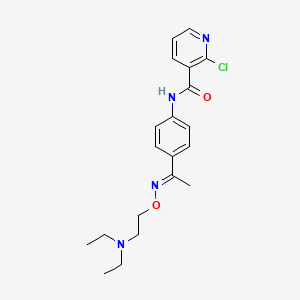
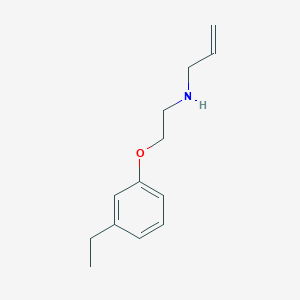

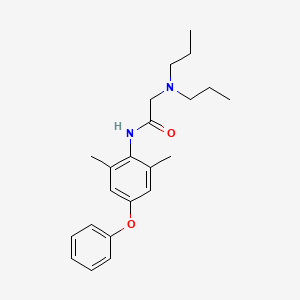
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
